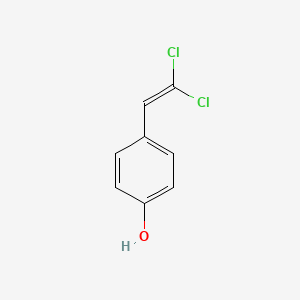
4-(2,2-dichloroethenyl)phenol
Cat. No. B1599865
Key on ui cas rn:
83671-20-9
M. Wt: 189.04 g/mol
InChI Key: DQQXPDAVLLJOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04544766
Procedure details


A 10 ml quantity of concentrated hydrochloric acid, 2.5 g of tetraethyl ammonium salt of p-toluenesulfonic acid and 5.5 g of triethyl ammonium chloride were dissolved in 60 ml of ethanol. The solution was placed in an anode chamber and a cathode chamber separated from each other by a diaphragm. In the cathode chamber was further introduced 10 m mole of p-hydroxyphenyl trichloromethyl carbinol ##STR6## Then constant-current electrolysis was performed with use of lead as a cathode and carbon as an anode. After current (5 F/mole) was passed, the reaction liquid from the cathode chamber was added to 200 ml of water. The mixture was extracted four times with 50 ml of hexane. Then the extract was dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was purified by silica gel column chromatography, giving 1.80 g of p-hydroxy-β,β-dichlorostyrene ##STR7## Yield 95.2%, m.p. 90°-91° C. IR (cm-1) 3370, 1604, 1500, 1442, 1375, 1235, 1180, 1109, 909, 873, 821, 682.






Yield
95.2%
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].C([N+](CC)(CC)CC)C.[C:11]1([CH3:21])[CH:16]=[CH:15]C(S(O)(=O)=O)=[CH:13][CH:12]=1.[Cl-:22].C([NH+](CC)CC)C.[CH2:30]([OH:32])[CH3:31]>O>[OH:32][C:30]1[CH:15]=[CH:16][C:11]([CH:12]=[C:13]([Cl:22])[Cl:1])=[CH:21][CH:31]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(C)[NH+](CC)CC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a cathode chamber separated from each other by a diaphragm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid from the cathode chamber
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted four times with 50 ml of hexane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Then the extract was dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C(Cl)Cl)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 95.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
